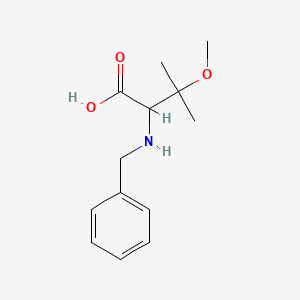

2-(Benzylamino)-3-methoxy-3-methylbutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(benzylamino)-3-methoxy-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,17-3)11(12(15)16)14-9-10-7-5-4-6-8-10/h4-8,11,14H,9H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVDYDODVPNFFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)NCC1=CC=CC=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzylamino 3 Methoxy 3 Methylbutanoic Acid and Analogues

General Strategies for Alpha-Amino Acid Synthesis

The fundamental challenge in synthesizing the target molecule lies in the formation of the C-N bond at the alpha-carbon and the construction of the substituted butanoic acid chain. Several classical and modern reactions in organic chemistry are well-suited for this purpose.

The Strecker synthesis, first discovered in 1850, remains one of the most versatile methods for producing amino acids. masterorganicchemistry.comwikipedia.org The classical reaction involves a one-pot, three-component reaction between an aldehyde or ketone, ammonia, and cyanide, which forms an α-aminonitrile intermediate that is subsequently hydrolyzed to the desired α-amino acid. wikipedia.orgmasterorganicchemistry.com

For a substituted amino acid like the target compound, a modified Strecker reaction using a pre-formed imine or an amine other than ammonia is necessary. To synthesize 2-(benzylamino)-3-methoxy-3-methylbutanoic acid, the reaction would likely start with 3-methoxy-3-methyl-2-butanone as the ketone precursor. This ketone would react with benzylamine to form an N-benzyl imine intermediate. The subsequent addition of a cyanide source, such as hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN), to the imine would yield the corresponding α-aminonitrile. masterorganicchemistry.comorganic-chemistry.org The final step is the hydrolysis of the nitrile group to a carboxylic acid, typically under strong acidic or basic conditions, to yield the final product. masterorganicchemistry.com

The mechanism proceeds through the formation of an iminium ion, which is then attacked by the cyanide nucleophile. wikipedia.org The use of ketones in place of aldehydes allows for the synthesis of α,α-disubstituted amino acids. wikipedia.org

Table 1: Hypothetical Strecker Synthesis Pathway

| Step | Reactants | Intermediate/Product | Key Transformation |

|---|---|---|---|

| 1 | 3-methoxy-3-methyl-2-butanone, Benzylamine | N-benzyl imine | Imine formation |

| 2 | N-benzyl imine, Potassium Cyanide (KCN) | 2-(Benzylamino)-3-methoxy-3-methyl-2-butanenitrile | Nucleophilic cyanide addition |

Asymmetric variations of the Strecker reaction have been developed using chiral auxiliaries or catalysts to produce enantiomerically enriched amino acids. wikipedia.orgacs.org For instance, replacing ammonia with a chiral amine like (S)-alpha-phenylethylamine can lead to the formation of chiral products. wikipedia.org

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for forming C-N bonds. wikipedia.org This process converts a carbonyl group into an amine through an intermediate imine, which is reduced in situ. wikipedia.org It is considered a green chemistry method due to its high selectivity and the potential for one-pot reactions under mild conditions. wikipedia.org

To synthesize this compound, this method would involve the reaction of the corresponding α-keto acid, 3-methoxy-3-methyl-2-oxobutanoic acid, with benzylamine. The reaction forms an imine intermediate which is then reduced without isolation. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride being common choices due to their mildness and selectivity for the iminium ion over the starting ketone. nih.gov

Alternatively, catalytic hydrogenation can be used as the reduction step. This typically involves catalysts such as palladium on carbon (Pd/C), platinum, or nickel. wikipedia.orgresearchgate.net Homogeneous catalysts, like Rhodium-complexes, have also been successfully used for the chemoselective N-benzylation of α-amino acids. researchgate.net

Table 2: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH3CN) | Methanol, pH ~6 | Selective for iminium ions, stable in protic solvents | Toxic cyanide byproduct |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane, Acetic Acid | Mild, non-toxic, high efficiency | Moisture sensitive |

| Catalytic Hydrogenation (H2, Pd/C) | Ethanol, H2 atmosphere | "Clean" reaction, no salt byproducts | Requires specialized pressure equipment, may reduce other functional groups |

This methodology is highly efficient for producing N-substituted amino acids and avoids the use of alkyl halides. thieme-connect.com

Direct N-alkylation provides another route to N-substituted amino acids. This approach would begin with the precursor amino acid, 2-amino-3-methoxy-3-methylbutanoic acid, followed by the introduction of the benzyl (B1604629) group.

The traditional method involves reacting the amino acid with a benzyl halide (e.g., benzyl bromide) under basic conditions. thieme-connect.com However, this method can suffer from a lack of selectivity, leading to over-alkylation (formation of the N,N-dibenzyl product) and potential racemization at the α-carbon. nih.govmonash.edu

More advanced and selective methods have been developed. These include:

Alkylation of N-protected amino acids: The starting amino acid can be protected with a group like a sulfonamide (e.g., o-nitrobenzenesulfonyl, o-NBS). The protected amine is then alkylated, and the protecting group is subsequently removed. monash.edu

Ruthenium-catalyzed N-alkylation: A robust method for the direct N-alkylation of α-amino acid esters and amides with alcohols has been developed using a ruthenium catalyst. This "borrowing hydrogen" methodology is atom-economic and produces water as the only byproduct. nih.gov

Tsuji-Trost Benzylation: A catalytic asymmetric Tsuji-Trost reaction has been reported for the α-benzylation of N-unprotected amino acids using benzyl alcohol derivatives, promoted by a combination of a chiral aldehyde, a palladium species, and a Lewis acid. nih.gov

These modern techniques offer greater control over the reaction, often preserving the stereochemical integrity of the starting amino acid. nih.gov

Enantioselective and Stereodivergent Synthesis of Chiral Butanoic Acid Derivatives

The target molecule possesses a chiral center at the α-carbon. Therefore, methods that can control the stereochemistry at this position are highly valuable for producing single enantiomers, which is often crucial for biological applications.

Asymmetric catalytic hydrogenation is one of the most powerful techniques for the enantioselective synthesis of chiral molecules, including amino acids. nih.gov This method typically involves the hydrogenation of a prochiral olefin precursor using a chiral transition metal catalyst.

For the synthesis of this compound, a suitable precursor would be an enamide, such as (Z)-2-(benzylamino)-3-methoxy-3-methyl-2-butenoic acid. The hydrogenation of the C=C double bond, guided by a chiral catalyst, would generate the chiral center at the α-position with high enantioselectivity.

Commonly used catalysts are based on rhodium or iridium complexed with chiral phosphine ligands. rsc.org These catalytic systems can achieve excellent enantioselectivities (up to >99% ee) and high yields. nih.govrsc.org Cobalt-based catalysts have also emerged as efficient alternatives for the asymmetric hydrogenation of specific ketones and imines. nih.gov The synthesis of β-branched amino acids, a class that includes the target compound, has been successfully achieved via highly enantioselective hydrogenation of α-enamides. acs.org

Table 3: Examples of Catalysts in Asymmetric Hydrogenation

| Catalyst Type | Chiral Ligand Example | Substrate Class | Reported Efficiency |

|---|---|---|---|

| Iridium-based | f-phamidol | α-dibenzylamino β-ketoesters | >99/1 dr, up to >99% ee rsc.org |

| Cobalt-based | Chiral P,N,N ligand | α-primary amino ketones | up to 99% ee nih.gov |

This approach is highly attractive for industrial-scale synthesis due to the high efficiency and catalytic nature of the reaction.

Asymmetric aminoalkylation reactions, particularly those involving enolates or their equivalents, provide a versatile route for C-C bond formation with concomitant creation of a chiral center. The use of chiral Lewis acids is key to controlling the stereochemistry of the reaction.

A plausible strategy for synthesizing the target compound involves the reaction of a silyl enol ether or silyl ketene acetal with an electrophilic source of the "benzylamino" group. For instance, the silyl ketene acetal derived from methyl 3-methoxy-3-methylbutanoate could be reacted with an N-benzyl imine in the presence of a chiral Lewis acid catalyst. The Lewis acid coordinates to the imine, activating it for nucleophilic attack and creating a chiral environment that directs the facial selectivity of the approach of the silyl ketene acetal. nih.gov

This type of reaction, often a variant of the Mannich reaction, can produce α-amino acid derivatives with high diastereo- and enantioselectivity. While the asymmetric α-allylation of ketones using silyl enol ethers has been a focus, similar principles apply to aminoalkylation. nih.govrsc.org The development of catalytic systems that can achieve high selectivity in these transformations is an active area of research. nih.gov

Enantioselective Conjugate Addition Reactions

Enantioselective conjugate addition reactions are a powerful tool for the stereocontrolled formation of carbon-carbon bonds. In the context of synthesizing amino acid precursors, these reactions can establish key stereocenters with high fidelity. While specific examples for the direct synthesis of this compound via this method are not extensively documented, the principles can be applied to analogues. For instance, the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a common strategy.

A notable example involves the enantioselective conjugate additions of 2-alkoxycarbonyl-3(2H)-furanones to various electrophiles. nih.gov Catalyzed by a nickel(II)-diamine complex, these reactions with terminal alkynones yield adducts with high enantioselectivity. nih.gov Furthermore, a cupreidine-based catalyst facilitates conjugate additions to α-bromo enones and α-benzyl nitroalkenes, expanding the scope of this methodology. nih.gov The resulting products, with their dense functionalization, serve as valuable precursors for more complex molecules. nih.gov

| Catalyst | Electrophile | Outcome |

| Nickel(II)-diamine complex | Terminal alkynones | High enantioselectivity, Z-isomers favored |

| Cupreidine-based catalyst | α-bromo enones | Enantioselective conjugate addition |

| Cupreidine-based catalyst | α-benzyl nitroalkenes | Enantioselective conjugate addition |

Tandem Catalysis Approaches for Stereoselective Amino Acid Derivatives

Tandem catalysis, where multiple catalytic cycles operate in a single pot, offers an efficient route to complex molecules from simple precursors. A significant development in this area is the combination of palladium and isothiourea relay catalysis for the enantioselective synthesis of α-amino acid derivatives. acs.orgnih.govresearchgate.net This process involves a Pd-catalyzed allylic amination followed by an isothiourea-catalyzed enantioselective nih.govresearchgate.net-sigmatropic rearrangement. acs.orgnih.govresearchgate.net

This tandem reaction can produce α-amino acid derivatives with two stereogenic centers in good yields and with high stereoselectivity from N,N-disubstituted glycine (B1666218) aryl esters and allylic phosphates. acs.orgnih.govresearchgate.net The use of a bench-stable palladium precatalyst and an isothiourea catalyst like benzotetramisole allows for the formation of syn-α-amino acid derivatives with high diastereo- and enantioselectivity. acs.orgnih.govresearchgate.net This methodology has been shown to be effective for a range of substrates, including challenging unsymmetrical N-allyl-N-methylglycine esters. acs.orgnih.govresearchgate.net

Stereospecific Synthesis from Chiral Precursors (e.g., Carbohydrate Sources, Amino Alcohols)

The use of chiral precursors, often derived from natural sources, is a classic and effective strategy for the synthesis of enantiomerically pure compounds. Carbohydrates and amino alcohols are common starting materials due to their ready availability in enantiopure forms.

Chiral pentose sugars, for example, can mediate the enantioselective synthesis of amino acid precursors. acs.org The stereochemical outcome is dictated by the subtle cooperativity between the hydroxyl groups of the sugar. acs.org Ribose and lyxose, for instance, can lead to opposite chiral preferences in the resulting amino acid precursors. acs.org This approach highlights a potential prebiotic route to the enantioenrichment of amino acids. acs.org

Amino alcohols are another important class of chiral precursors. diva-portal.org Synthetic routes to vicinal amino alcohols often rely on the derivatization of the chiral pool of amino acids. diva-portal.org Asymmetric routes to β-amino alcohols have also been extensively developed to overcome the limitations of relying solely on naturally available starting materials. diva-portal.org

Synthesis of N-Benzyl Amino Acid Scaffolds

The N-benzyl group is a common protecting group in amino acid chemistry, and its introduction is a key step in the synthesis of N-benzyl amino acid scaffolds.

Preparation of N-Benzyl-alpha-amino acids from Aldehydes and Esters

The synthesis of N-benzyl-alpha-amino acids can be achieved through various methods, including the reductive amination of α-keto acids or the alkylation of α-amino acids. A general and efficient method for preparing amino acid benzyl esters involves the Fischer–Speier esterification, which uses benzyl alcohol and an acid catalyst, often p-toluenesulfonic acid, to esterify the amino acid. researchgate.net To drive the reaction to completion, water is typically removed azeotropically. researchgate.net

Another approach involves the C-H benzylation of N-phenyl glycine esters using benzyl oxalates under blue light irradiation. organic-chemistry.org This method provides a route to α-amino phenylpropanoids under mild conditions and has been applied to the late-stage modification of natural products. organic-chemistry.org

Ring-Opening Reactions for N-Benzyl Amino Benzoic Acid

The synthesis of N-benzyl aminobenzoic acid can be accomplished through the ring-opening of N-benzyl isatoic anhydride. semanticscholar.orgresearchgate.net This process typically involves the initial N-benzylation of isatoic anhydride using benzyl bromide in the presence of a base like potassium carbonate. semanticscholar.orgresearchgate.net The subsequent hydrolysis of the N-benzyl isatoic anhydride leads to the ring-opened product, 2-(N-benzyl)aminobenzoic acid, with the loss of carbon dioxide. semanticscholar.orgresearchgate.net

| Starting Material | Reagents | Product |

| Isatoic anhydride | 1. Benzyl bromide, K2CO3, DMSO; 2. Hydrolysis | 2-(N-Benzyl)aminobenzoic acid |

Synthetic Routes for Butanoic Acid Core with Methyl and Methoxy (B1213986) Substitutions

The synthesis of the substituted butanoic acid core is a crucial aspect of constructing the target molecule. Various strategies can be employed to introduce the required methyl and methoxy groups onto the butanoic acid framework.

While a specific route to 3-methoxy-3-methylbutanoic acid is not detailed in the provided search results, general methods for the synthesis of substituted butanoic acids can be inferred. For instance, the synthesis of 4-(4-methoxyphenyl)butanoic acid has been achieved through the demethylation of its methyl ether precursor using aqueous hydrobromic acid. rsc.org The synthesis of 3-methylbutanoic acid can be approached via the oxidation of 3-methylbutanal or from α-keto isocaproate through an oxidative decarboxylation route. researchgate.net

The introduction of a methoxy group at the 3-position of a 3-methylbutanoic acid derivative would likely involve an electrophilic methoxylation of a suitable enolate or a related nucleophilic intermediate. Alternatively, a starting material already containing the 3-methoxy-3-methyl fragment could be elaborated to the butanoic acid.

Derivatives of 3-Methylbutanoic Acid in Organic Synthesis

3-Methylbutanoic acid, also known as isovaleric acid, is a branched-chain carboxylic acid that serves as a fundamental building block in various organic syntheses. wikipedia.orgyoutube.com Its structure, (CH₃)₂CHCH₂CO₂H, is a precursor to the carbon skeleton of many branched-chain compounds. In the context of synthesizing analogues of this compound, derivatives of 3-methylbutanoic acid are crucial starting materials or intermediates for introducing the characteristic branched isobutyl-like moiety.

Standard reactions of carboxylic acids can be applied to 3-methylbutanoic acid to convert it into more reactive species suitable for further elaboration. wikipedia.org Common derivatives include:

Acid Halides: 3-Methylbutanoyl chloride, formed by reacting 3-methylbutanoic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), is a highly reactive intermediate. wikipedia.orgpearson.com This acid chloride can readily participate in Friedel-Crafts acylation, esterification, and amidation reactions.

Esters: Esters of 3-methylbutanoic acid are formed through Fischer-Speier esterification with various alcohols. researchgate.net These esters can be used as substrates in reactions such as Claisen condensations or can have their alpha-carbon functionalized after deprotonation with a strong base.

Amides: The formation of amides from 3-methylbutanoic acid provides another route for incorporating the isovaleric structure into larger molecules. wikipedia.org

Anhydrides: Acid anhydrides are also accessible and serve as effective acylating agents. wikipedia.org

A critical transformation for the synthesis of α-amino acids is the α-halogenation of the parent carboxylic acid, for instance, via the Hell-Volhard-Zelinskii reaction. libretexts.org This reaction would introduce a bromine atom at the C-2 position of a 3-methylbutanoic acid derivative, creating a key electrophilic center for subsequent nucleophilic substitution with an amine to form the α-amino acid backbone.

Preparation of Branched Alpha-Amino Acid Derivatives

The synthesis of α-amino acids with branched side chains, such as this compound, can be accomplished through several established methodologies. These methods are designed to create the chiral center at the alpha-carbon with the desired amino and carboxyl functionalities.

Strecker Synthesis: The Strecker synthesis is a classic method that produces an α-amino acid from an aldehyde, ammonia, and cyanide. libretexts.orgyoutube.com The process begins with the reaction of an aldehyde with ammonia to form an imine, which is then attacked by a cyanide ion to yield an α-aminonitrile. Subsequent hydrolysis of the nitrile group affords the desired α-amino acid. youtube.com To synthesize a branched analogue, a branched aldehyde would be used as the starting material.

Amidomalonate Synthesis: This method is a variation of the malonic ester synthesis and is particularly effective for preparing α-amino acids. libretexts.org It starts with diethyl acetamidomalonate, which is deprotonated at the α-carbon to form a nucleophilic enolate. This enolate is then alkylated with an alkyl halide. The choice of the alkyl halide determines the side chain of the resulting amino acid. For a branched side chain, a secondary or tertiary alkyl halide would be used. The final steps involve hydrolysis and decarboxylation to yield the final α-amino acid. libretexts.org

Amination of α-Halo Acids: This direct approach involves the nucleophilic substitution of an α-halo acid with an amine. libretexts.org The required α-halo acid can be prepared from the corresponding carboxylic acid using the Hell-Volhard-Zelinskii reaction. libretexts.org For the target compound, this would conceptually involve the synthesis of 2-bromo-3-methoxy-3-methylbutanoic acid, followed by reaction with benzylamine. The reduced nucleophilicity of the nitrogen atom in the product amino acid helps to prevent over-alkylation, making this a viable, straightforward method. libretexts.org

Reductive Amination of α-Keto Acids: Another versatile method is the reductive amination of an α-keto acid. libretexts.org In this process, an α-keto acid reacts with an amine (such as benzylamine) to form an imine intermediate, which is then reduced in situ to form the α-amino acid. This method is advantageous as it can be adapted for enantioselective synthesis through the use of chiral reducing agents or catalysts. libretexts.org

The following table summarizes these synthetic strategies:

| Synthetic Method | Starting Materials | Key Intermediates | Strengths | Reference |

| Strecker Synthesis | Aldehyde, Ammonia, Cyanide | α-Aminonitrile | Versatile, uses simple precursors. | libretexts.orgyoutube.com |

| Amidomalonate Synthesis | Diethyl acetamidomalonate, Alkyl halide | Alkylated malonic ester | Good yields, adaptable for various side chains. | libretexts.org |

| Amination of α-Halo Acids | α-Halo acid, Amine | — | Direct, straightforward approach. | libretexts.org |

| Reductive Amination | α-Keto acid, Amine, Reducing agent | Imine | Can be adapted for asymmetric synthesis. | libretexts.org |

Characterization Techniques in Academic Research of 2 Benzylamino 3 Methoxy 3 Methylbutanoic Acid

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for determining the atomic and molecular structure of a compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its connectivity and chemical environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-(benzylamino)-3-methoxy-3-methylbutanoic acid, the expected proton signals would be:

Aromatic Protons: Signals corresponding to the protons on the benzyl (B1604629) group, typically appearing in the downfield region of the spectrum (around 7.2-7.4 ppm). The splitting pattern would depend on the substitution pattern of the aromatic ring.

Benzyl CH₂ Protons: A signal for the two protons of the methylene (B1212753) group attached to the nitrogen and the phenyl ring.

α-Proton: The proton on the carbon atom adjacent to the carboxylic acid and the amino group. Its chemical shift would be influenced by both of these electron-withdrawing groups.

Methoxy (B1213986) Protons: A singlet corresponding to the three protons of the methoxy group.

Methyl Protons: Signals for the two methyl groups at the C3 position.

Amine and Carboxylic Acid Protons: These protons often appear as broad signals and their chemical shifts can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The expected signals for this compound would include:

Carbonyl Carbon: A signal for the carboxylic acid carbonyl carbon, typically found in the most downfield region of the spectrum (around 170-180 ppm).

Aromatic Carbons: Signals for the carbon atoms of the phenyl ring.

α-Carbon: The carbon atom bonded to the amino and carboxyl groups.

Quaternary Carbon: The carbon atom at the C3 position bonded to the methoxy group and two methyl groups.

Benzyl CH₂ Carbon: The carbon of the methylene group in the benzyl substituent.

Methoxy Carbon: The carbon of the methoxy group.

Methyl Carbons: Signals for the two methyl groups.

Due to the lack of publicly available experimental NMR data for this compound, the following table presents typical chemical shift ranges for similar functional groups found in related molecules.

| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 7.0 - 8.0 | 125 - 150 |

| Carboxylic Acid (COOH) | 10.0 - 13.0 | 170 - 185 |

| Benzyl (C₆H₅-CH₂) | 3.5 - 4.5 | 40 - 50 |

| α-CH (Amino Acid) | 3.0 - 4.5 | 50 - 65 |

| Methoxy (O-CH₃) | 3.2 - 3.8 | 50 - 60 |

| Methyl (C-CH₃) | 0.8 - 1.5 | 15 - 25 |

This table provides estimated chemical shift ranges and actual values may vary depending on the specific molecular environment.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula.

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses of functional groups. Common fragmentation pathways for N-benzyl amino acids include cleavage of the bond between the α-carbon and the carboxylic acid group, and fragmentation of the benzyl group. nih.gov The principal fragment ions would likely include those resulting from the loss of water [M+H-H₂O]⁺, and the combined loss of water and carbon monoxide [M+H-H₂O-CO]⁺. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.

For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid. openstax.orglibretexts.org

C-H Stretches (Aromatic and Aliphatic): Absorptions for the aromatic C-H bonds of the benzyl group would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹. openstax.orglibretexts.org

N-H Bend (Secondary Amine): A band in the region of 1550-1650 cm⁻¹.

C-O Stretch (Carboxylic Acid and Ether): Absorptions in the fingerprint region, typically between 1210-1320 cm⁻¹ for the carboxylic acid C-O and 1000-1300 cm⁻¹ for the ether C-O.

Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | 1700-1725 |

| N-H (Secondary Amine) | 3300-3500 (stretch), 1550-1650 (bend) |

| C-O (Ether) | 1000-1300 |

| C-H (Aromatic) | >3000 |

| C-H (Aliphatic) | <3000 |

This table provides typical IR absorption ranges for the functional groups present in the molecule.

Chiral Purity and Stereochemical Assessment

This compound contains at least one stereocenter at the α-carbon, and potentially a second one at the C3 position, making it a chiral molecule that can exist as enantiomers and possibly diastereomers. The assessment of its chiral purity is crucial, particularly in a pharmaceutical context.

Determination of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

The enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. The diastereomeric ratio (dr) quantifies the relative amounts of diastereomers in a mixture.

Several methods can be employed to determine the ee and dr of this compound:

Chiral High-Performance Liquid Chromatography (HPLC): This is a common method for separating enantiomers. The compound is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation. The relative areas of the peaks in the chromatogram correspond to the ratio of the enantiomers.

NMR Spectroscopy with Chiral Shift Reagents or Chiral Derivatizing Agents: In the presence of a chiral shift reagent, the NMR signals of the enantiomers or diastereomers, which are otherwise indistinguishable, become resolved. Alternatively, the chiral molecule can be reacted with a chiral derivatizing agent to form diastereomers, which have different NMR spectra and can be quantified by integration of their respective signals. nih.gov

The determination of enantiomeric excess and diastereomeric ratio is a critical step in the characterization of chiral molecules like this compound, ensuring the stereochemical integrity of the synthesized compound.

Lack of Specific Data on Optical Rotation Measurements for this compound

Despite a thorough search of available academic literature, no specific research findings detailing the optical rotation measurements for the chemical compound this compound were identified.

Optical rotation is a critical characterization technique used to determine the stereochemistry of chiral molecules. It measures the extent to which a substance rotates the plane of polarized light. This information is crucial for distinguishing between enantiomers, which are non-superimposable mirror images of each other and can possess significantly different biological activities.

While the synthesis and characterization of structurally similar compounds are documented, specific data pertaining to the optical rotation of this compound, including its specific rotation value ([α]), the solvent used for measurement, concentration, and the wavelength of light employed, are not available in the reviewed literature. Such data would be essential for confirming the enantiomeric purity and absolute configuration of synthesized batches of this compound in a research setting. Without experimental data from academic studies, a detailed analysis and the creation of a data table on this specific characterization technique for the target compound are not possible.

Applications of 2 Benzylamino 3 Methoxy 3 Methylbutanoic Acid in Organic Synthesis

Role as Chiral Building Blocks

As a chiral molecule, with a stereocenter at the α-carbon, 2-(Benzylamino)-3-methoxy-3-methylbutanoic acid can theoretically serve as a chiral building block. Chiral building blocks are enantiomerically pure or enriched compounds used as starting materials in the synthesis of complex, stereochemically-defined target molecules. The primary value of such a building block lies in its ability to introduce a specific stereochemistry into a new molecule, which is crucial for determining the biological activity of pharmaceuticals and other bioactive compounds.

While specific examples of its use are not documented in the literature, its potential lies in asymmetric synthesis to create target molecules with high optical purity, thereby avoiding the need for chiral resolution at later stages of a synthetic sequence.

| Feature | Description | Potential Synthetic Advantage |

|---|---|---|

| α-Stereocenter | Contains a chiral carbon at the C2 position. | Allows for the synthesis of enantiomerically pure downstream products. |

| Non-proteinogenic Structure | Possesses a structure not found among the 20 common proteinogenic amino acids. | Useful for creating novel peptide structures with unique conformational properties or resistance to degradation. |

| Quaternary β-Carbon | The C3 position is highly substituted with two methyl groups and a methoxy (B1213986) group. | Introduces significant steric bulk, which can be used to control the conformation of larger molecules. |

Synthetic Intermediates for Complex Organic Molecules

The structural features of this compound make it a potential, though currently undocumented, intermediate for the synthesis of various complex organic molecules.

The incorporation of unnatural amino acids is a key strategy in the development of peptides and peptidomimetics with enhanced therapeutic properties. The steric bulk provided by the 3-methoxy-3-methylbutanoyl side chain could enforce specific secondary structures, such as β-turns or helical folds, within a peptide chain. Furthermore, the non-natural side chain would likely confer resistance to enzymatic degradation by proteases, potentially increasing the in vivo half-life of a peptide-based drug.

In the total synthesis of natural products, complex fragments are often assembled from smaller, stereochemically-defined building blocks. An amino acid like this compound could theoretically serve as a precursor for a segment of a complex natural product, particularly one containing a hindered, functionalized amino moiety. However, there are no published reports of its use in this capacity.

Beyond peptides and natural products, chiral amino acids are used to synthesize a range of functional molecules, including chiral ligands for asymmetric catalysis and novel pharmacologically active small molecules. The combination of an amine, a carboxylic acid, and a unique, sterically demanding side chain provides a versatile scaffold for further chemical modification.

Utilization in Derivatization for Further Synthetic Transformations

For this compound to be used in multistep syntheses, particularly peptide synthesis, the reactive amino and carboxyl groups must be selectively protected and deprotected.

Key protecting groups that could be applied include:

tert-Butoxycarbonyl (Boc): This group is stable to a wide range of conditions but is readily removed with moderate to strong acids, such as trifluoroacetic acid (TFA). biosynth.comcreative-peptides.com

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is notable for its lability under mild basic conditions, typically using a piperidine solution. wikipedia.orgbiosynth.com This allows for an orthogonal protection strategy in the presence of acid-labile groups.

Benzyloxycarbonyl (Cbz or Z): A classic protecting group, it is stable to acidic and basic conditions but can be removed cleanly by catalytic hydrogenation, which would also cleave the N-benzyl group.

| Protecting Group | Abbreviation | Introduction Reagent (Typical) | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., Trifluoroacetic Acid, HCl) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl | Base (e.g., 20-50% Piperidine in DMF) |

| Benzyloxycarbonyl | Cbz (or Z) | Benzyl (B1604629) chloroformate | Catalytic Hydrogenation (e.g., H₂, Pd/C) |

Q & A

Q. What are the recommended synthetic routes for 2-(Benzylamino)-3-methoxy-3-methylbutanoic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via peptide coupling strategies. A validated method involves reacting a benzylamine derivative with a substituted butanoic acid precursor using coupling agents like EDC·HCl and HOBT in DMF, with triethylamine as a base. For example, (2S)-2-(substituted-benzylamino)-3-methylbutanoic acid derivatives are synthesized under ambient temperature conditions, achieving moderate yields (60–75%) . Key parameters include:

- Stoichiometry : Equimolar ratios of reactants and coupling agents.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating enantiopure forms.

Q. How can researchers characterize the purity and stereochemistry of this compound?

Analytical methods include :

- HPLC : Chiral columns (e.g., Chiralpak IA) with UV detection at 254 nm to resolve enantiomers.

- NMR : H and C NMR to confirm substitution patterns (e.g., benzylamino protons at δ 7.2–7.4 ppm, methoxy singlet at δ 3.3 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ expected at 280.15 for CHNO) .

Stability testing : Store at –20°C under inert gas (argon) to prevent hydrolysis of the methoxy group .

Q. What are the common impurities observed during synthesis, and how can they be mitigated?

- Byproducts : Unreacted benzylamine (detected via TLC, Rf 0.5 in ethyl acetate) or racemization products.

- Mitigation :

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for this compound, and what catalysts are effective?

Chiral resolution is critical for bioactivity studies. Methods include:

- Asymmetric Catalysis : Use of (R)-BINAP ligands with palladium catalysts to induce >90% enantiomeric excess (ee) in benzylamino group formation .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze the undesired enantiomer in ester precursors .

Validation : Compare optical rotation ([α] values) with literature data for (S)- and (R)-configurations .

Q. How do structural modifications (e.g., methoxy vs. methyl groups) impact biological activity?

- Methoxy Group : Enhances metabolic stability but reduces solubility. Replace with hydroxyl groups for hydrophilic derivatives (e.g., 3-hydroxy analogs show 2× higher solubility in PBS).

- Benzylamino Group : Substitution with electron-withdrawing groups (e.g., nitro) increases binding affinity to target enzymes (e.g., K values improve from 12 µM to 3.5 µM) .

Q. What computational tools are suitable for studying interactions between this compound and biological targets?

Q. How can contradictory spectral data (e.g., NMR shifts) between batches be resolved?

- Root Cause Analysis :

- Check for residual solvents (e.g., DMF peaks at δ 2.7–2.9 ppm in H NMR).

- Verify stereochemistry via NOESY (nuclear Overhauser effect) to confirm spatial proximity of methoxy and benzyl groups.

- Resolution : Repurify using preparative HPLC or recrystallization (ethanol/water mixtures) .

Q. What are the metabolic pathways of this compound in vitro, and how can metabolites be identified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.